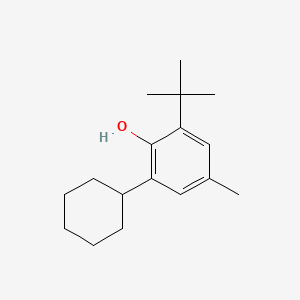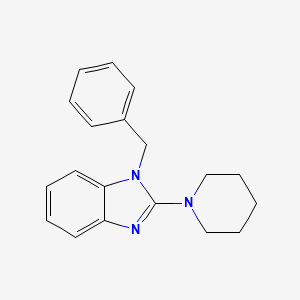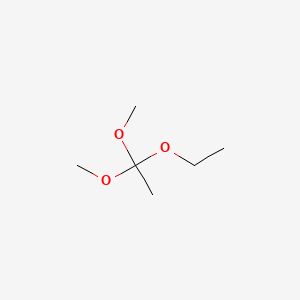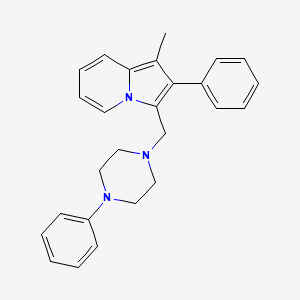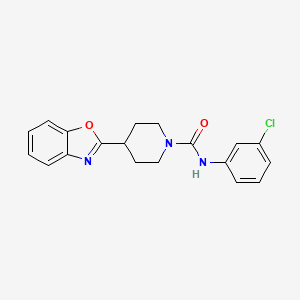![molecular formula C12H10N2O2S B13946532 2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one CAS No. 546144-86-9](/img/structure/B13946532.png)
2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one is a heterocyclic compound that features a chromene fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-3-iodochromones with amines and carbon disulfide under copper-promoted cascade reactions . This method yields the target compound with moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave dielectric heating and tandem intramolecular Pinner–Dimroth rearrangement has been reported for similar compounds . These methods could potentially be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the chromene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted chromeno-thiazole derivatives.
Scientific Research Applications
2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory and antimicrobial activities.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-9H-chromeno[2,3-d]thiazol-9-one: Similar structure but different substitution pattern.
2-Amino-4-phenylthiazole: Contains a thiazole ring but lacks the chromene moiety.
2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with different functional groups.
Uniqueness
2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one is unique due to its fused chromene-thiazole structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
546144-86-9 |
|---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-amino-4,9-dimethylpyrano[2,3-g][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C12H10N2O2S/c1-5-4-8(15)16-7-3-6(2)10-11(9(5)7)17-12(13)14-10/h3-4H,1-2H3,(H2,13,14) |
InChI Key |
WBUBLBKERAVIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1N=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


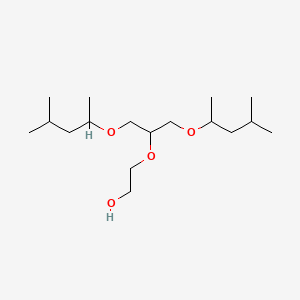
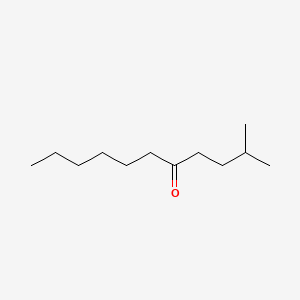
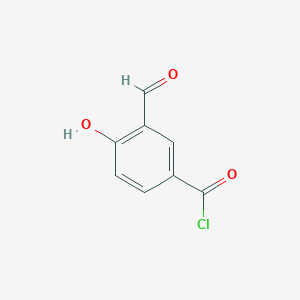

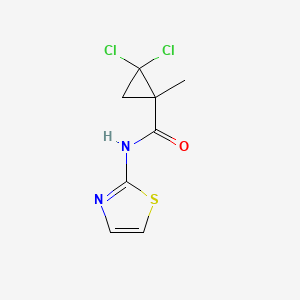

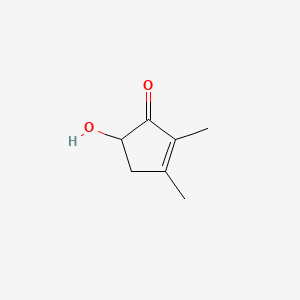
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
